molecular formula C28H42N4O6 B1667830 Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)- CAS No. 325795-25-3

Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-

Cat. No. B1667830
M. Wt: 530.7 g/mol
InChI Key: IBEANEPZNLVRRY-RCZVLFRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BB-83698 is a peptide deformylase inhibitor and potent antimicrobial with excellent activity against streptococci and Moraxella catarrhalis strains.

Scientific Research Applications

Opioid Receptor Affinity and Synthesis

Research has explored compounds with affinity for mu- and delta-opioid receptors, specifically focusing on the (alphaR,2S,5S) class of diaryldimethylpiperazines. Two compounds, (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and its N-H relative, showed significant interaction with delta-receptors and higher affinity at mu-receptors (Kim et al., 2003).

HIV-1 Antiviral Effects and CCR5 Receptor Mechanism

Another study on a noncompetitive allosteric antagonist of the CCR5 receptor, 873140, revealed its potent antiviral effects against HIV-1. This research compared the receptor-based mechanism of action of 873140 with other allosteric antagonists, highlighting its unique divergence in blocking function and binding, which could be crucial in overcoming HIV viral resistance (Watson et al., 2005).

Antibacterial and Antifungal Activities

Organotin(IV) derivatives, including a compound similar to Cyclopentanepropanamide, demonstrated significant antibacterial and antifungal activity, as well as cytotoxic activity against ovarian cancer cells. These findings suggest potential for these compounds in treating infectious diseases and cancer (Shaheen et al., 2018).

Novel Antibacterial Biofilm Inhibitors

A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, like the Cyclopentanepropanamide derivative, indicated strong antibacterial efficacies and biofilm inhibition activities, specifically against E. coli, S. aureus, and S. mutans strains. This research highlights the potential of these compounds as new antibacterial agents, particularly in combating biofilm-associated infections (Mekky & Sanad, 2020).

properties

CAS RN

325795-25-3

Product Name

Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-

Molecular Formula

C28H42N4O6

Molecular Weight

530.7 g/mol

IUPAC Name

(2R)-N-[(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(cyclopentylmethyl)-3-[formyl(hydroxy)amino]propanamide

InChI

InChI=1S/C28H42N4O6/c1-28(2,3)25(29-26(34)22(17-32(36)18-33)14-20-6-4-5-7-20)27(35)31-12-10-30(11-13-31)16-21-8-9-23-24(15-21)38-19-37-23/h8-9,15,18,20,22,25,36H,4-7,10-14,16-17,19H2,1-3H3,(H,29,34)/t22-,25-/m1/s1

InChI Key

IBEANEPZNLVRRY-RCZVLFRGSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)[C@H](CC4CCCC4)CN(C=O)O

SMILES

CC(C)(C)C(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)C(CC4CCCC4)CN(C=O)O

Canonical SMILES

CC(C)(C)C(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)C(CC4CCCC4)CN(C=O)O

Appearance

Solid powder

Other CAS RN

325795-25-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BB-83698;  BB 83698;  BB83698

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-
Reactant of Route 2
Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-
Reactant of Route 3
Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-
Reactant of Route 4
Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-
Reactant of Route 5
Reactant of Route 5
Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-
Reactant of Route 6
Reactant of Route 6
Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-

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